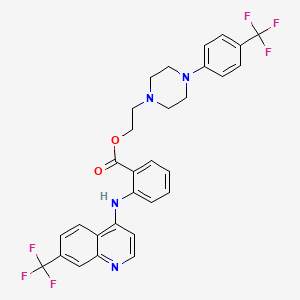

2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate

描述

2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate is a synthetic compound characterized by a piperazine core substituted with a trifluorotolyl group, linked via an ethyl chain to a benzoate ester. The benzoate moiety is further functionalized with a 7-trifluoromethyl-4-quinolylamino group.

属性

CAS 编号 |

85702-69-8 |

|---|---|

分子式 |

C30H26F6N4O2 |

分子量 |

588.5 g/mol |

IUPAC 名称 |

2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-5-8-22(9-6-20)40-15-13-39(14-16-40)17-18-42-28(41)24-3-1-2-4-25(24)38-26-11-12-37-27-19-21(30(34,35)36)7-10-23(26)27/h1-12,19H,13-18H2,(H,37,38) |

InChI 键 |

WRYWRWYLEHDHGS-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthesis of Piperazinyl Ethyl Intermediate

- The piperazine ring substituted with the alpha,alpha,alpha-trifluoro-p-tolyl group is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

- The ethyl linker is introduced by alkylation of the piperazine nitrogen with 2-chloroethyl esters or similar alkylating agents under controlled conditions.

Preparation of o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate Moiety

- The quinoline amine is prepared by selective amination of 7-(trifluoromethyl)-4-quinoline derivatives.

- The benzoate ester is formed by esterification of 2-aminobenzoic acid derivatives with appropriate alcohols or by coupling with acid chlorides.

Coupling to Form the Final Compound

- The piperazinyl ethyl intermediate is coupled with the quinoline-substituted benzoate via ester bond formation.

- Coupling reagents such as OxymaPure/DIC or carbodiimides are employed in the presence of bases like diisopropylethylamine (DIEA) in solvents such as N,N-dimethylformamide (DMF).

- Reaction conditions are optimized to room temperature or slightly elevated temperatures (e.g., 30 °C) to maximize yield and minimize side reactions.

Advanced Techniques to Enhance Synthesis

Ultrasonic-Assisted Synthesis

- Ultrasonication has been demonstrated to significantly reduce reaction times and improve yields in related synthetic steps, such as N-cyanoacetylation and amide bond formation.

- For example, ultrasonic irradiation at 20–30 minutes and 60 °C in toluene has afforded products with yields of 90–95%, compared to conventional reflux methods requiring 6 hours with lower yields.

- This method also enhances purity by promoting more efficient mixing and reaction kinetics.

Comparative Yields and Reaction Times

| Step/Compound | Conventional Method | Ultrasonic Method | Yield Improvement |

|---|---|---|---|

| N-cyanoacetylation of aminobenzoate derivatives | 6 hours reflux, 80–83% yield | 20–30 min ultrasound, 90–95% yield | +10–15% yield, ~90% time reduction |

| Coupling with amino acid esters (analogous step) | Overnight at RT, 78–83% yield | 1–2 hours ultrasound at 30 °C, 92–95% yield | +10–15% yield, ~90% time reduction |

Data adapted from ultrasonic-assisted synthesis studies relevant to similar benzoate and piperazine derivatives.

Representative Reaction Scheme (Conceptual)

Synthesis of 4-(alpha,alpha,alpha-trifluoro-p-tolyl)piperazine:

Aromatic substitution or palladium-catalyzed coupling → piperazine derivative.

Alkylation with 2-chloroethyl benzoate:

Piperazine nitrogen + 2-chloroethyl benzoate → piperazinyl ethyl benzoate intermediate.

Amination of 7-(trifluoromethyl)-4-quinoline:

Introduction of amino group at quinoline 4-position.

Coupling of piperazinyl ethyl benzoate with quinoline amine:

Ester bond formation using coupling reagents (e.g., OxymaPure/DIC) in DMF with DIEA base.

-

Chromatographic techniques to isolate the final compound with high purity.

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy: Characteristic signals for trifluoromethyl groups, piperazine protons, and aromatic protons confirm structure.

- IR Spectroscopy: Bands corresponding to ester carbonyl (~1720 cm⁻¹), amine groups, and trifluoromethyl stretches.

- Mass Spectrometry: Molecular ion peak at m/z ~588.5 confirming molecular weight.

- Purity Assessment: HPLC or TLC to ensure >95% purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Weight | ~588.5 g/mol |

| Key Functional Groups | Trifluoromethyl, piperazine, quinoline, benzoate ester |

| Solvents | Dry toluene, DMF |

| Coupling Reagents | OxymaPure/DIC, carbodiimides |

| Bases | Diisopropylethylamine (DIEA) |

| Temperature | Room temperature to 60 °C |

| Reaction Time (Conventional) | 6 hours to overnight |

| Reaction Time (Ultrasonic) | 20 min to 2 hours |

| Yield Range | 80–95% |

| Purification | Chromatography |

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate and quinoline moieties.

Reduction: Reduction reactions can be performed on the quinoline ring to modify its electronic properties.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

作用机制

The mechanism of action of 2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine and quinoline moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Key Structural Features:

- Trifluorotolyl group : Enhances lipophilicity and metabolic stability.

- Quinoline amino group: May confer DNA gyrase inhibition (common in quinolone antibiotics).

- Benzoate ester : Influences solubility and bioavailability.

Structural and Functional Comparisons

The compound’s structural analogs include piperazine-linked quinolones, fluorinated benzoyl derivatives, and trifluoromethyl-substituted heterocycles. Below is a comparative analysis:

Table 1: Structural Features of Target Compound and Analogs

Key Observations :

- Unlike quinolone carboxylic acids (), the benzoate ester in the target compound may reduce ionization at physiological pH, altering tissue distribution .

Key Observations :

- The use of triethylamine in suggests base-mediated acylation/sulfonylation, a plausible route for synthesizing the target compound’s piperazine-aryl linkage .

- Silica gel chromatography and recrystallization are standard for purifying piperazine derivatives, implying similar steps for the target compound despite lack of explicit data.

Table 3: Potential Bioactivity Profiles

Physicochemical Properties

The lumping strategy () groups compounds with similar structures for modeling physicochemical properties. The target compound’s trifluoromethyl and benzoate groups likely confer:

- LogP : ~3.5–4.5 (high lipophilicity due to fluorine atoms).

- Solubility : Low aqueous solubility (common for esters and fluorinated aromatics).

- Metabolic Stability : Enhanced resistance to oxidative metabolism (trifluoromethyl groups) .

生物活性

The compound 2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate (CAS No. 85702-69-8) is a complex organic molecule featuring multiple functional groups that may enhance its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 588.54 g/mol . Its structure includes:

- Trifluoromethyl groups : Increase lipophilicity and facilitate membrane penetration.

- Piperazine moiety : Known for interactions with various receptors and enzymes.

- Quinoline and benzoate functionalities : Potentially involved in receptor binding and biological activity modulation.

The biological activity of this compound is primarily attributed to its ability to interact with several biological targets:

- Receptor Binding : The piperazine and quinoline moieties are known to bind to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, similar to other quinoline derivatives which have shown antitumor activity through microtubule polymerization inhibition .

In Vitro Studies

Research has demonstrated that derivatives of quinoline, particularly those with trifluoromethyl substitutions, exhibit significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these derivatives have shown promising results in terms of their potency against prostate cancer (PC3), leukemia (K562), and cervical cancer (HeLa) cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)phenylacetic acid | Contains trifluoromethyl group | Simpler structure without piperazine or quinoline moieties |

| 4-(Trifluoromethyl)phenyl isocyanate | Contains trifluoromethyl group | Isocyanate functionality provides different reactivity profile |

| 7-Hydroxyquinoline | Contains quinoline core | Lacks piperazine and trifluoromethyl groups; different biological activity potential |

The uniqueness of This compound lies in its combination of multiple functional groups that enhance its biological activity compared to simpler analogs.

Antitumor Activity

In a recent study, derivatives similar to this compound were evaluated for their antitumor properties. The results indicated that compounds with trifluoromethyl substitutions significantly inhibited the growth of tumor cells through mechanisms involving microtubule disruption . This suggests that the compound may exhibit similar antitumor properties.

Neuropharmacological Effects

Another area of investigation has focused on the neuropharmacological effects of compounds containing piperazine and quinoline structures. These studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

常见问题

Q. What are the recommended methodologies for synthesizing and purifying this compound?

Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Piperazine-functionalization : Reacting trifluoro-p-tolyl groups with piperazine derivatives under anhydrous conditions .

- Amide/ester coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the benzoate and quinoline moieties .

- Purification : Employ gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity, verified by LC-MS and H/C NMR .

Q. How should researchers characterize the compound’s physicochemical properties?

Answer: Critical parameters include:

- Solubility : Assess in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .

- Thermal stability : Determine melting point via differential scanning calorimetry (DSC; e.g., mp 287.5–293.5°C for related analogs ).

- Crystallography : Single-crystal X-ray diffraction to resolve trifluoromethyl and piperazine spatial arrangements (e.g., CCDC deposition codes from Acta Crystallographica ).

Q. What in vitro assays are suitable for preliminary toxicity screening?

Answer:

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC determination) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Reactive metabolite screening : Trapping assays with glutathione or cyanide to detect electrophilic intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

Answer:

- Analog synthesis : Replace trifluoromethyl groups with chloro, bromo, or methyl variants to evaluate electronic effects .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), guided by crystallographic data from related piperazine-quinoline derivatives .

- Functional assays : Compare binding affinity (SPR) and enzymatic inhibition (e.g., kinase activity via ADP-Glo™) across analogs .

Q. What experimental designs are recommended to assess environmental fate?

Answer:

- Environmental partitioning : Measure log (octanol-water) and soil sorption coefficients () using OECD Guideline 121 .

- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions and track degradation products via HRMS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to model aquatic impacts .

Q. How should researchers resolve contradictions in biological activity data?

Answer:

- Dose-response validation : Replicate assays with stricter controls (e.g., solvent-matched blanks, cell viability normalization) .

- Meta-analysis : Compare datasets across studies using statistical frameworks like Bayesian hierarchical modeling to identify confounding variables (e.g., batch effects) .

- Mechanistic follow-up : Apply CRISPR interference to silence putative targets and confirm on-/off-pathway effects .

Methodological Guidance

- Theoretical framing : Align mechanistic studies with receptor theory or metabolic pathway models to contextualize findings .

- Data validation : Use orthogonal assays (e.g., SPR + cellular thermal shift) to confirm target engagement .

- Long-term studies : Adopt longitudinal designs (e.g., 6–12 months) to assess chronic toxicity and metabolite accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。